molecular formula C17H23NO3 B2832422 1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one CAS No. 2194847-73-7

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one

Cat. No.: B2832422
CAS No.: 2194847-73-7
M. Wt: 289.375
InChI Key: WHDHLLNRWHEYPR-UHFFFAOYSA-N
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Description

1-{3-methoxy-8-azabicyclo[3.2.1]octan-8-yl}-2-(2-methoxyphenyl)ethan-1-one is a useful research compound. Its molecular formula is C17H23NO3 and its molecular weight is 289.375. The purity is usually 95%.
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Scientific Research Applications

CP-96,345 as an NK1 Antagonist

CP-96,345, a compound with a structural framework similar to the one of interest, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This substance was found to selectively inhibit NK1 receptors without affecting NK2, NK3, or numerous other receptors, demonstrating its potential as a tool for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Bamford–Stevens Reaction

The Bamford–Stevens reaction of a compound structurally related to the one of interest resulted in the formation of various products, including 1-[3-(2-hydroxyisopropyl)cyclopentyl]ethanone. This showcases the compound's reactivity and its potential for generating diverse chemical structures, which could have various applications in synthetic chemistry and drug development (Bondavalli et al., 1979).

Structural and Synthetic Studies

Synthetic and structural analysis of 2-(substituted benzylidene/heteroaryl-3-ylmethylene)-1-azabicyclo[2.2.2]octan-3ones, including compounds with methoxybenzylidene groups, highlights the importance of these structures in medicinal chemistry and drug design. This research could provide a basis for the development of new therapeutics based on the structural motifs of azabicyclo compounds (Sonar et al., 2006).

PI3 Kinase Inhibitor Metabolite Synthesis

Research into the stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors involves compounds with azabicyclo[3.2.1]octan-8-yl structures. This highlights the role of such compounds in the synthesis of biologically active metabolites, contributing to the understanding of enzyme inhibition and signaling pathways in cancer research (Chen et al., 2010).

Nonnarcotic Analgesic Agents

The development of 1-aryl-3-azabicyclo[3.1.0]hexanes as nonnarcotic analgesic agents, which share structural similarities with the compound of interest, underscores the potential for developing new analgesics based on azabicyclo structures. This research focuses on creating pain relief medications with reduced side effects and addiction potential, demonstrating the compound's relevance in therapeutic applications (Epstein et al., 1981).

Properties

IUPAC Name

1-(3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-20-15-10-13-7-8-14(11-15)18(13)17(19)9-12-5-3-4-6-16(12)21-2/h3-6,13-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHDHLLNRWHEYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2CCC(C1)N2C(=O)CC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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